molecular formula C12H18 B8652397 1-Ethyl-2-(2-methylpropyl)benzene CAS No. 127824-15-1

1-Ethyl-2-(2-methylpropyl)benzene

Cat. No.: B8652397
CAS No.: 127824-15-1
M. Wt: 162.27 g/mol
InChI Key: XMRHRPOYXVMEEP-UHFFFAOYSA-N
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Description

1-Ethyl-2-(2-methylpropyl)benzene ( 127824-15-1) is an organic compound with the molecular formula C12H18 and a molecular weight of 162.27 g/mol . This alkylated benzene derivative is characterized by its specific structure featuring an ethyl group and a 2-methylpropyl (isobutyl) group attached to a benzene ring. As a specialty aromatic hydrocarbon, it is primarily of interest for research and development in industrial chemistry. This compound is expected to share properties with other dialkylbenzenes, which are commonly investigated for their utility as solvents and intermediates in chemical synthesis . Researchers may explore its potential application in the formulation of paints, coatings, and adhesives, where similar compounds function as effective solvents for resins and organic materials . Its structure also makes it a candidate for use as a building block in organic synthesis, including potential use in Friedel-Crafts alkylation reactions to create more complex chemical architectures . Thermodynamic properties of related compounds, such as 1-Ethyl-2-propylbenzene, suggest a boiling point in the range of 474.1K (approximately 201°C) . Please note : This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, personal, or any other use.

Properties

CAS No.

127824-15-1

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-ethyl-2-(2-methylpropyl)benzene

InChI

InChI=1S/C12H18/c1-4-11-7-5-6-8-12(11)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

XMRHRPOYXVMEEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1-Ethyl-4-(2-methylpropyl)benzene

  • Structure : The para isomer (1-ethyl-4-(2-methylpropyl)benzene, CAS: 100319-40-2) shares the same molecular formula but differs in substituent positions .
  • It also exhibits affinity for p53, suggesting a role in modulating cancer-related pathways .
  • Applications : Unlike the ortho isomer, its para counterpart has documented bioactivity, highlighting the impact of positional isomerism on molecular interactions.

Alkylbenzenes with Simpler Substituents

  • Ethylbenzene and 1,3-Dimethylbenzene :
    • Physical Properties : Lower molecular weights (106.16 g/mol and 120.19 g/mol, respectively) result in higher volatility, making them common in solvents and fragrances .
    • Functional Differences : The absence of branched alkyl groups reduces steric hindrance, enhancing reactivity in electrophilic substitution reactions compared to 1-Ethyl-2-(2-methylpropyl)benzene.

Ester-Functionalized Benzene Derivatives

Phthalate Esters: Di-isobutyl Phthalate (DIBP)

  • Structure : 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methylpropyl) ester (CAS: 84-69-5) .
    • Properties : Higher molecular weight (278.34 g/mol) and polar ester groups enhance plasticizing properties.
    • Toxicity : DIBP has well-documented endocrine-disrupting effects, whereas toxicity data for this compound are lacking .

Azide-Substituted Analog: (R)-(1-Azido-2,2-dimethylpropyl)benzene

  • Structure : Contains an azide group, enabling click chemistry applications .
  • Reactivity : The azide group allows for cycloaddition reactions, a feature absent in the alkyl-substituted compound.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Toxicity Data Availability
This compound C₁₂H₁₈ 162.27 Alkyl groups Research & Development Limited
1-Ethyl-4-(2-methylpropyl)benzene C₁₂H₁₈ 162.27 Alkyl groups Bioactive studies Limited
Di-isobutyl Phthalate (DIBP) C₁₆H₂₂O₄ 278.34 Ester groups Plasticizers Extensive
Benzoic Acid, 2-Methylpropyl Ester C₁₁H₁₄O₂ 178.23 Ester group Food flavoring Moderate
Ethylbenzene C₈H₁₀ 106.16 Alkyl group Solvents, fragrances Well-studied

Research Findings and Implications

  • Positional Isomerism : The para isomer’s bioactivity underscores the importance of substituent positioning in drug design .
  • Functional Group Impact: Ester and azide functionalities expand application scope (e.g., food chemistry, polymer science) compared to non-polar alkylbenzenes .
  • Toxicity Gaps: Limited data on this compound necessitate further ecotoxicological studies, especially given its structural similarity to regulated phthalates .

Preparation Methods

Reaction Mechanism and Catalytic System

Toluene undergoes alkylation at the methyl group via a base-catalyzed deprotonation, forming a benzyl anion that reacts with propylene (CH₂=CHCH₃). The alkali metal catalyst (e.g., potassium/sodium carbonate, K/Na₂CO₃ = 4:1) facilitates the insertion of propylene into the C–H bond of toluene’s methyl group, yielding a branched isobutyl side chain. For this compound, ethylbenzene may replace toluene as the substrate, enabling sequential alkylation at the ortho position.

Key Conditions:

  • Temperature : 190–205°C

  • Pressure : 2.94 MPa

  • Molar Ratio : Propylene-to-substrate = 1:1

  • Catalyst Loading : 0.02 g K per mole of substrate

Performance Metrics

In isobutylbenzene synthesis, this method achieves:

  • Toluene Conversion : 54.53%

  • Isobutylbenzene Selectivity : 89.6%

  • Yield : 48.88%

Adapting these conditions to ethylbenzene could theoretically produce this compound, though regioselectivity for the ortho position remains a challenge.

Transition Metal-Catalyzed Cross-Coupling

Recent advances in cross-coupling chemistry offer routes to synthesize disubstituted benzenes with precise control over substituent positions. A notable example involves iron(II) chloride/imidazolium chloride-catalyzed coupling , yielding isobutylbenzene derivatives with 92% efficiency.

Catalytic Framework

The reaction employs:

  • FeCl₂·4H₂O as the transition metal catalyst

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride as a ligand

  • Tetrahydrofuran (THF) as the solvent

Iodonium Salt-Mediated Ethylation

A patent-pending approach for diaryl ethylene synthesis provides insights into ethylation strategies. By reacting di(4-isobutylphenyl)iodonium chloride with ethylene in the presence of a palladium catalyst, 1,2-di(4-isobutylphenyl)ethylene is formed. Adapting this method could enable ethylation of isobutylbenzene at the ortho position.

Synthetic Steps:

  • Iodonium Salt Preparation :
    Isobutylbenzene is treated with potassium periodate (KIO₃) in concentrated sulfuric acid, forming di(4-isobutylphenyl)iodonium chloride.

  • Ethylene Coupling :
    The iodonium salt reacts with ethylene under palladium catalysis (e.g., Pd(PPh₃)₄), substituting the iodonium group with an ethyl moiety.

Challenges:

  • Ensuring mono-ethylation rather than diaryl product formation.

  • Achieving ortho selectivity requires sterically hindered catalysts or directing groups.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Side-Chain AlkylationHigh selectivity, scalableLimited to monoalkylation48.88
Cross-CouplingPrecise substituent placementRequires pre-functionalized substrates92
Iodonium SaltOrtho-directing potentialComplex multi-step synthesisN/A

Q & A

Q. What are the common synthetic routes for 1-Ethyl-2-(2-methylpropyl)benzene?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel-Crafts alkylation . For example, alkylation of ethylbenzene derivatives with 2-methylpropyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to avoid polyalkylation. Post-synthesis purification via fractional distillation or column chromatography ensures product integrity .

Q. What spectroscopic and analytical techniques are employed for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the benzene ring. For instance, coupling patterns in aromatic protons distinguish between ortho, meta, and para substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (162.27 g/mol) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or dermal exposure.
  • Avoid contact with strong acids/bases or oxidizing agents, which may trigger hazardous reactions (e.g., decomposition emitting toxic fumes) .
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity and reduce side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophile stability.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
  • Computational tools (e.g., DFT) predict reaction pathways and transition states to guide optimization .

Q. How can potential biological activities of this compound be systematically assessed?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity using disk diffusion or microdilution methods against Gram-positive/-negative bacteria .
  • Anticancer Evaluation : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs.
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Q. How can data gaps in toxicity and ecological impact be addressed?

  • Methodological Answer :
  • In Silico Models : Use QSAR tools (e.g., EPA’s TEST) to predict acute toxicity (oral, dermal, inhalation) and prioritize in vivo testing .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., ethylbenzene derivatives) to infer ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) .
  • Microcosm Studies : Evaluate biodegradation in soil/water systems to assess persistence .

Q. What methodologies resolve stability challenges under environmental or experimental conditions?

  • Methodological Answer :
  • Photostability Tests : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via GC-MS. Identify by-products (e.g., oxidized derivatives) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature and stability in varying pH (5–9) .

Q. How can chromatographic techniques improve purity analysis and isomer differentiation?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) if asymmetric centers exist.
  • 2D-GCMS : Couple gas chromatography with tandem MS to distinguish structural isomers (e.g., ortho vs. para substitution) .

Data Contradictions and Mitigation

  • Hazard Classification vs. Limited Toxicity Data : While safety sheets classify acute toxicity (Category 4 for oral/dermal/inhalation), full toxicological profiles remain uncharacterized . Researchers should adopt precautionary principles (e.g., tiered testing) and consult regulatory frameworks (e.g., REACH) for risk assessment .

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